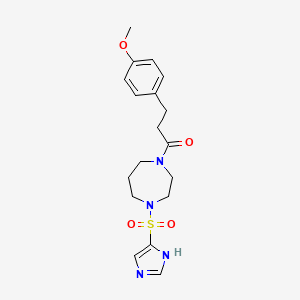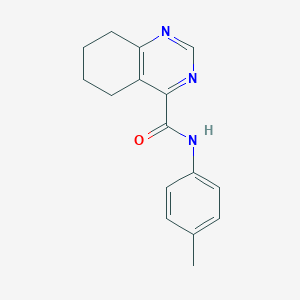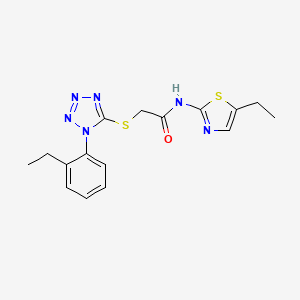![molecular formula C23H18N2O2 B2824015 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-83-5](/img/no-structure.png)
9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of benzo[5,6]chromeno[2,3-d]pyrimidin . These types of compounds are known to exhibit various biological activities and are used in the development of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions and orientations of these groups .
Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied, depending on the conditions and reagents used. Similar compounds have been synthesized using reactions involving 1H-benzo[f]chromenes with aliphatic and aromatic amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds have a density of 1.3±0.1 g/cm3, boiling point of 508.9±50.0 °C at 760 mmHg, and a flash point of 261.5±30.1 °C .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds similar to 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one, specifically benzo[5,6]chromeno[2,3-d]pyrimidine derivatives, have been synthesized and found to exhibit significant antibacterial activity against both gram-positive and gram-negative bacterial species (Ameli et al., 2017).
Antiproliferative Activity Against Colorectal Cancer
A study focusing on the synthesis of benzochromenopyrimidines, which are closely related to the compound , revealed that certain synthesized compounds showed potent antiproliferative activity against colorectal cancer cell lines (Choura et al., 2022).
Catalyst-Free Synthesis
In the realm of pharmaceutical chemistry, a catalyst-free synthesis method was developed for a series of compounds including benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones, which are related to the compound in focus. This method emphasizes eco-friendliness and high atom economy (Brahmachari & Nayek, 2017).
Antifibrotic Agents
Research on novel pirfenidone analogs, including derivatives of chromeno[3,4-c]pyridones, highlighted their potential as antifibrotic agents. Among the tested compounds, some exhibited significant antifibrotic activity without adverse effects on liver and kidney functions (Ismail & Noaman, 2005).
Antimicrobial Activity
Studies have also shown that various chromeno[2,3-d]pyrimidines possess notable antimicrobial properties. This includes activity against a range of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Okasha et al., 2016).
Antitumor Activity
Some derivatives of chromeno[2,3-d]pyrimidines have been evaluated for their antitumor properties. The research suggests that these compounds can be promising candidates for developing anticancer drugs (Bondock et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit potent antibacterial activity against gram-positive and gram-negative bacterial species .
Mode of Action
It is known that similar compounds interact with bacterial cells, disrupting their growth and proliferation .
Biochemical Pathways
Similar compounds have been found to interfere with the biochemical pathways essential for bacterial growth and survival .
Result of Action
Similar compounds have been found to exhibit potent antibacterial activity, suggesting that they may lead to the death of bacterial cells .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one involves the condensation of 4-ethylphenylacetic acid with 2-amino-4,5,6,7-tetrahydro-5-methyl-7-(4-methyl-1-piperazinyl)pyrimido[5,4-c]pyridin-4-one followed by cyclization and oxidation steps.", "Starting Materials": [ "4-ethylphenylacetic acid", "2-amino-4,5,6,7-tetrahydro-5-methyl-7-(4-methyl-1-piperazinyl)pyrimido[5,4-c]pyridin-4-one", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylacetic acid with 2-amino-4,5,6,7-tetrahydro-5-methyl-7-(4-methyl-1-piperazinyl)pyrimido[5,4-c]pyridin-4-one in the presence of sulfuric acid to form 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one intermediate.", "Step 2: Cyclization of the intermediate with sodium nitrite and sodium nitrate in the presence of sulfuric acid to form the cyclized product.", "Step 3: Oxidation of the cyclized product with hydrogen peroxide in the presence of sodium hydroxide to form the final product, 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one." ] } | |
CAS-Nummer |
899217-83-5 |
Molekularformel |
C23H18N2O2 |
Molekulargewicht |
354.409 |
IUPAC-Name |
14-(4-ethylphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C23H18N2O2/c1-2-14-7-9-16(10-8-14)21-24-22(26)19-13-18-17-6-4-3-5-15(17)11-12-20(18)27-23(19)25-21/h3-12H,2,13H2,1H3,(H,24,25,26) |
InChI-Schlüssel |
CPWCAMVDASINJW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2823934.png)
![4-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2823935.png)

![4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2823940.png)




![2-(3-Hydroxypropyl)-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2823948.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2823951.png)
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2823952.png)

![Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2823954.png)
![2-(4-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2823955.png)